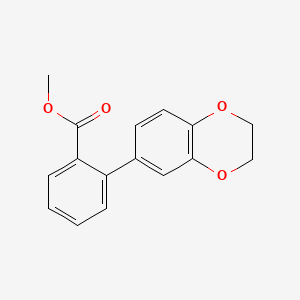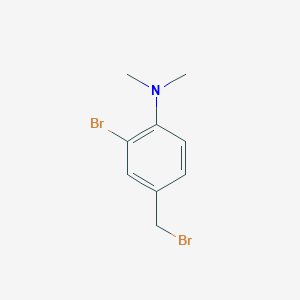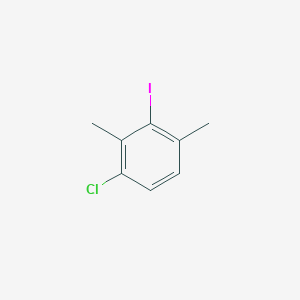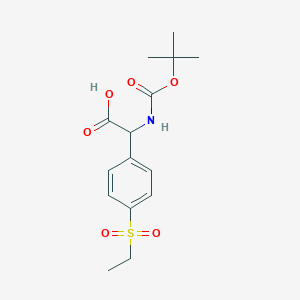![molecular formula C7H3ClINO B12857619 2-Chloro-5-iodobenzo[d]oxazole](/img/structure/B12857619.png)
2-Chloro-5-iodobenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodobenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate halogenated precursors. One common method involves the reaction of 2-aminophenol with 2-chloro-5-iodobenzoic acid under acidic conditions to form the desired benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial synthesis more environmentally friendly .
化学反応の分析
Types of Reactions
2-Chloro-5-iodobenzo[d]oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The benzoxazole ring can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) and organolithium reagents (for nucleophilic substitution).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazoles with different functional groups.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include amine derivatives.
科学的研究の応用
2-Chloro-5-iodobenzo[d]oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents.
作用機序
The mechanism of action of 2-Chloro-5-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-Chlorobenzo[d]oxazole: Lacks the iodine atom, making it less versatile in certain chemical reactions.
5-Iodobenzo[d]oxazole: Lacks the chlorine atom, affecting its reactivity and biological activity.
2-Bromo-5-iodobenzo[d]oxazole:
Uniqueness
2-Chloro-5-iodobenzo[d]oxazole is unique due to the presence of both chlorine and iodine atoms, which enhances its reactivity and allows for a broader range of chemical modifications
特性
分子式 |
C7H3ClINO |
|---|---|
分子量 |
279.46 g/mol |
IUPAC名 |
2-chloro-5-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3ClINO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H |
InChIキー |
CMAXIBLCDKEBPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1I)N=C(O2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(Chloromethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12857602.png)
![8-Azaspiro[4.5]decan-2-one](/img/structure/B12857610.png)

![2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde](/img/structure/B12857617.png)

